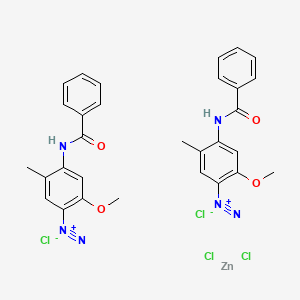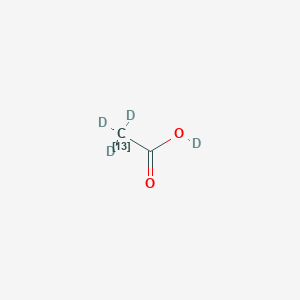
Isoprenaline sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoprenaline sulfate hydrate, also known as isoproterenol sulfate hydrate, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is commonly used in the treatment of bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia. The compound is known for its ability to increase heart rate and cardiac output without causing vasoconstriction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoprenaline sulfate hydrate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate, 3,4-dihydroxyphenylacetone, which is then reacted with isopropylamine to form isoprenaline. The final step involves the conversion of isoprenaline to its sulfate salt form, which is then hydrated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Isoprenaline sulfate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert isoprenaline to its corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Isoprenaline sulfate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions with receptors.
Biology: Employed in research on cellular signaling pathways and receptor pharmacology.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, asthma, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
Isoprenaline sulfate hydrate exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in positive inotropic (increased force of contraction), chronotropic (increased heart rate), and bronchodilatory effects. The compound also decreases diastolic blood pressure by lowering peripheral vascular resistance .
Comparaison Avec Des Composés Similaires
Isoprenaline sulfate hydrate is similar to other beta-adrenergic agonists, such as:
Epinephrine (adrenaline): Both compounds increase heart rate and cardiac output, but epinephrine also causes vasoconstriction.
Norepinephrine (noradrenaline): Similar in structure but primarily acts on alpha-adrenergic receptors, leading to vasoconstriction.
Dobutamine: A selective beta-1 agonist with primarily inotropic effects, used in heart failure treatment.
This compound is unique in its non-selective action on both beta-1 and beta-2 receptors, making it effective in treating a broader range of conditions .
Propriétés
Formule moléculaire |
C22H38N2O11S |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/2C11H17NO3.H2O4S.H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);1H2 |
Clé InChI |
MRMQWQCNKBQAJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)



![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)
![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)

![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)





